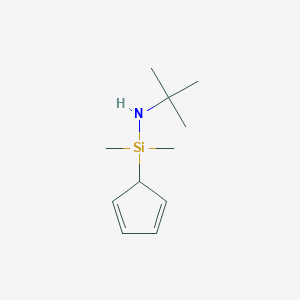

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine

Overview

Description

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine (TB-CPDMSA) is a heterocyclic amine compound that has been used in various scientific research applications. TB-CPDMSA is a versatile molecule that has been synthesized in a variety of ways and has been used in a multitude of scientific research applications. TB-CPDMSA has been found to have a wide range of biochemical and physiological effects and is a promising molecule for many future research directions.

Scientific Research Applications

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has been used in a variety of scientific research applications. It has been used as a ligand in transition metal catalysis, as a catalyst for the addition of aryl and alkyl groups to alkenes, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a precursor to a variety of organic compounds, including heterocycles, polymers, and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is not well understood. It is believed that the molecule acts as a Lewis acid, forming a transition state in which the substrate is activated. The transition state then undergoes a rearrangement to form the desired product.

Biochemical and Physiological Effects

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. In addition, N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has been found to have anti-tumor activity in a variety of cell lines.

Advantages and Limitations for Lab Experiments

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. However, N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is also limited in its applications. It is not soluble in water and is not compatible with a variety of solvents. In addition, N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is not a potent inhibitor of enzymes, making it difficult to use in certain experiments.

Future Directions

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is a promising molecule for a variety of future research directions. It could be used as a drug target for the treatment of inflammation, cancer, and other diseases. In addition, N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine could be used to develop new catalysts for organic synthesis. It could also be used as a precursor to a variety of polymers, organic semiconductors, and other materials. Finally, N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine could be used to study the mechanism of action of various enzymes and other biochemical processes.

properties

IUPAC Name |

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHUCWAAGICQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)C1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)